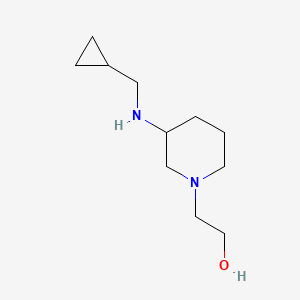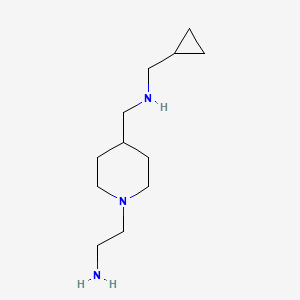
2-(4-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina es un compuesto que pertenece a la clase de derivados de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono. Los compuestos que contienen la parte piperidina son importantes en la industria farmacéutica debido a su presencia en varias clases de productos farmacéuticos y alcaloides .
Métodos De Preparación
La síntesis de 1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina implica varios pasos. Una ruta sintética común incluye la reacción de piperidina con ciclopropilmetilamina en condiciones específicas para formar el compuesto deseado. Las condiciones de reacción suelen implicar el uso de disolventes como etanol o metanol y pueden requerir catalizadores para facilitar la reacción .
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. Estos métodos a menudo incorporan técnicas avanzadas como la síntesis asistida por microondas o reactores de alta presión para optimizar las condiciones de reacción y reducir el tiempo de producción .
Análisis De Reacciones Químicas
1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, agentes reductores como hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución .
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del compuesto puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina tiene varias aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología y medicina, se estudia por sus posibles propiedades farmacológicas, incluido su papel como precursor para el desarrollo de fármacos .
En la industria farmacéutica, los derivados de la piperidina se utilizan por su actividad biológica, incluidas las propiedades anticancerígenas, antivirales, antimicrobianas y antiinflamatorias. La estructura única de este compuesto lo convierte en un candidato valioso para futuras investigaciones en estas áreas .
Mecanismo De Acción
El mecanismo de acción de 1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar sobre receptores o enzimas de neurotransmisores, modulando su actividad y provocando diversos efectos fisiológicos .
Por ejemplo, se sabe que los derivados de la piperidina interactúan con el sistema nervioso central, lo que puede afectar la liberación y la captación de neurotransmisores. Esta interacción puede resultar en efectos terapéuticos como el alivio del dolor, la sedación o la estabilización del estado de ánimo .
Comparación Con Compuestos Similares
1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina se puede comparar con otros derivados de la piperidina, como la 2-amino-4-(1-piperidina) piridina y el 2-[4-(ciclopropilmetil-amino)-piperidin-1-il]-etanol . Estos compuestos comparten características estructurales similares, pero pueden diferir en sus propiedades farmacológicas y aplicaciones.
La singularidad de 1-[(2-Aminoetil)amino]-4-[(ciclopropilmetil)aminometil]piperidina radica en su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C12H25N3 |
|---|---|
Peso molecular |
211.35 g/mol |
Nombre IUPAC |
2-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanamine |
InChI |
InChI=1S/C12H25N3/c13-5-8-15-6-3-12(4-7-15)10-14-9-11-1-2-11/h11-12,14H,1-10,13H2 |
Clave InChI |
WZMYJCRKOYFXHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCC2CCN(CC2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


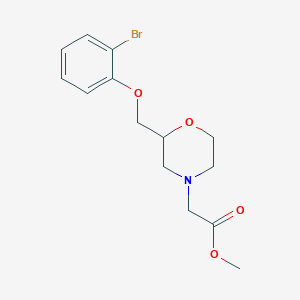
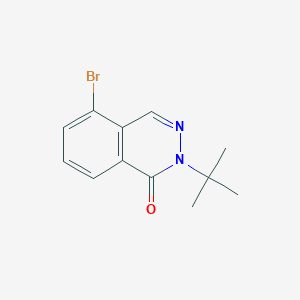
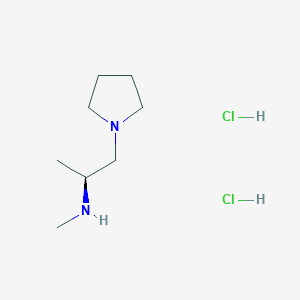
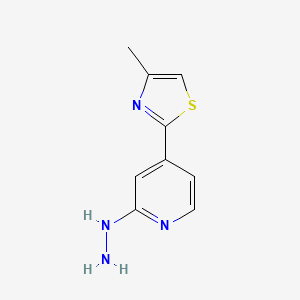



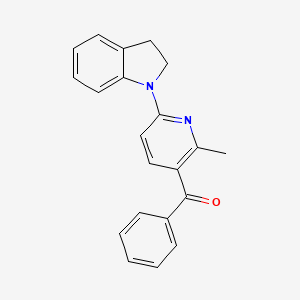
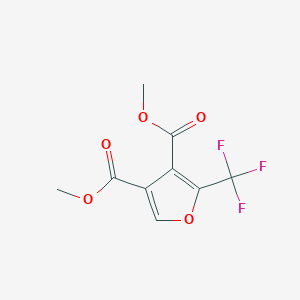

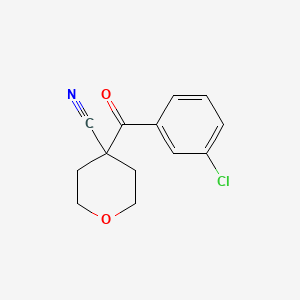
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
